molecular formula C8H9N5O B2680885 2-Hydrazino-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine CAS No. 1334484-83-1

2-Hydrazino-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine

Cat. No. B2680885
CAS RN: 1334484-83-1
M. Wt: 191.194
InChI Key: QQKSDEKEXVLYKT-UHFFFAOYSA-N
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Description

“2-Hydrazino-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine” is a compound that contains a heterocyclic scaffold with nitrogen and oxygen as heteroatoms in its structure . It is part of the 1,2,4-oxadiazole family, which has been synthesized by several research groups as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .


Synthesis Analysis

The synthesis of nitrogen- and oxygen-containing scaffolds, such as 1,2,4-oxadiazoles, has gained momentum due to their versatility in drug discovery . An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .


Molecular Structure Analysis

The molecular formula of “2-Hydrazino-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine” is C8H9N5O, with an average mass of 191.190 Da and a monoisotopic mass of 191.080704 Da .


Chemical Reactions Analysis

The 1,2,4-oxadiazole ring is a well-known pharmacophore, frequently encountered in active pharmaceutical ingredients with various therapeutic focuses . Moreover, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .

Scientific Research Applications

Energetic Materials

The compound is similar to 4-Amino-3-hydrazino-5-methyl-1,2,4-triazole, which has been used in the synthesis of new energetic materials . These materials show excellent performance and reliable safety . They are characterized using various techniques, including differential scanning calorimetry (DSC), infrared spectroscopy (IR), elemental analysis, and 1 H and 13 C NMR spectroscopy .

Detonation Performance

Compounds similar to “2-Hydrazino-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine” have been used to evaluate explosive properties . Detonation pressures and velocities were calculated using EXPLO5 (V6.01) . These calculations were carried out utilizing experimental data, including density and heat of formation .

Synthesis of 1,2,4-Oxadiazolium Salts

The compound can be used in the synthesis of 1,2,4-oxadiazolium salts . These salts are useful in various synthetic strategies .

Functionalization of 1,2,4-Oxadiazoles

“2-Hydrazino-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine” can be used in the functionalization of 1,2,4-oxadiazoles . This process is useful for obtaining 1,2,4-oxadiazolium salts .

Microwave Irradiation (MWI) Applications

Compounds similar to “2-Hydrazino-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine” have been used in applications of Microwave Irradiation (MWI) . The application of MWI demonstrated several advantages in comparison with the classical synthetic strategies, e.g., remarkably short reaction time, high yields and simple purification .

Inhibitory Effects

Compounds similar to “2-Hydrazino-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine” have shown good inhibitory effects . All the tested novel compounds showed good inhibitory effect with an IC50 values ranging 0.057 ± 0.003–3.646 ± 0.203 μM compared to sorafenib IC50: 0.184 ± 0.01 μM .

Mechanism of Action

While the specific mechanism of action for “2-Hydrazino-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine” is not mentioned in the retrieved papers, 1,2,4-oxadiazoles have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They are also recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Future Directions

The future directions for “2-Hydrazino-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine” and similar compounds lie in their potential as anti-infective agents. The resistance to antibiotics has become a threat to the world in the absence of effective anti-infective therapeutics, necessitating the development of new chemical entities to act against these microorganisms . The 1,2,4-oxadiazole derivatives, including “2-Hydrazino-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine”, could be potential alternative templates for discovering novel antibacterial agents .

properties

IUPAC Name

[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O/c1-5-11-8(14-13-5)6-2-3-10-7(4-6)12-9/h2-4H,9H2,1H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQKSDEKEXVLYKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC(=NC=C2)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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